3-Ethyl-4,5-diphenyl-4,5-dihydro-1,3-thiazol-3-ium iodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Ethyl-4,5-diphenyl-4,5-dihydro-1,3-thiazol-3-ium iodide is a heterocyclic organic compound that belongs to the thiazole family. Thiazoles are known for their diverse biological activities and are found in many potent biologically active compounds
Vorbereitungsmethoden
The synthesis of 3-Ethyl-4,5-diphenyl-4,5-dihydro-1,3-thiazol-3-ium iodide typically involves the reaction of thiohydrazonate with appropriate reagents under specific conditions. One common method involves the formation of thiohydrazonate, which undergoes intermolecular cyclization to yield the desired thiazole derivative . The reaction conditions often include the use of ethanol and triethylamine as solvents and catalysts, respectively . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
3-Ethyl-4,5-diphenyl-4,5-dihydro-1,3-thiazol-3-ium iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and halides. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
3-Ethyl-4,5-diphenyl-4,5-dihydro-1,3-thiazol-3-ium iodide has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 3-Ethyl-4,5-diphenyl-4,5-dihydro-1,3-thiazol-3-ium iodide involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with various enzymes and receptors, leading to the inhibition or activation of specific biological processes . For example, the compound may inhibit microbial growth by interfering with the synthesis of essential biomolecules in the target organisms .
Vergleich Mit ähnlichen Verbindungen
3-Ethyl-4,5-diphenyl-4,5-dihydro-1,3-thiazol-3-ium iodide can be compared with other thiazole derivatives, such as:
Sulfathiazole: An antimicrobial drug with a similar thiazole ring structure.
Ritonavir: An antiretroviral drug that contains a thiazole moiety.
Abafungin: An antifungal drug with a thiazole ring.
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties compared to other thiazole derivatives.
Eigenschaften
CAS-Nummer |
144753-66-2 |
---|---|
Molekularformel |
C17H18INS |
Molekulargewicht |
395.3 g/mol |
IUPAC-Name |
3-ethyl-4,5-diphenyl-4,5-dihydro-1,3-thiazol-3-ium;iodide |
InChI |
InChI=1S/C17H18NS.HI/c1-2-18-13-19-17(15-11-7-4-8-12-15)16(18)14-9-5-3-6-10-14;/h3-13,16-17H,2H2,1H3;1H/q+1;/p-1 |
InChI-Schlüssel |
NGPVHDLDDPEXPJ-UHFFFAOYSA-M |
Kanonische SMILES |
CC[N+]1=CSC(C1C2=CC=CC=C2)C3=CC=CC=C3.[I-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.